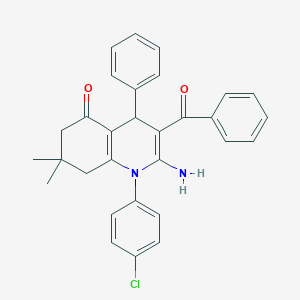
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of DNA synthesis, inhibition of topoisomerase II, and inhibition of protein kinase activity.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one. One of the directions is to further investigate its potential applications in drug delivery systems. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. It is also important to further investigate its mechanism of action and to explore its potential applications in various diseases.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a drug delivery system. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C30H27ClN2O2 |
Peso molecular |
483 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-30(2)17-23-26(24(34)18-30)25(19-9-5-3-6-10-19)27(28(35)20-11-7-4-8-12-20)29(32)33(23)22-15-13-21(31)14-16-22/h3-16,25H,17-18,32H2,1-2H3 |
Clave InChI |
HTAJOPGTGXYFOO-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)




